molecular formula C19H15N5O B2567284 6-cinnamyl-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 1322026-52-7

6-cinnamyl-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No.: B2567284
CAS No.: 1322026-52-7
M. Wt: 329.363
InChI Key: BESVHONPPDCMCM-JXMROGBWSA-N
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Description

6-Cinnamyl-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a synthetically versatile triazolopyrimidine derivative of significant interest in medicinal chemistry and drug discovery research. This compound features a fused triazole and pyrimidine ring system, a privileged scaffold known for its diverse biological activities . The structural motif of 1,2,3-triazolo[4,5-d]pyrimidine is a key pharmacophore, and its derivatives are extensively investigated for developing novel therapeutic agents . The specific 6-cinnamyl and 3-phenyl substitutions on this core structure are designed to enhance interactions with biological targets, potentially improving potency and selectivity. Research Applications and Value: This compound is primarily valuable for researchers screening new bioactive molecules, particularly in infectious disease and oncology. Triazolopyrimidine scaffolds have demonstrated promising antibacterial activity against both Gram-positive and Gram-negative pathogens in scientific studies . Furthermore, structurally related triazole-fused heterocycles have shown substantial anticancer activity in vitro, producing cytostatic and cytotoxic effects against various cancer cell lines while exhibiting relatively low acute toxicity in vivo, suggesting a potential for high therapeutic ratios . The presence of the cinnamyl group is a noteworthy structural feature, as cinnamic acid derivatives are common precursors in the synthesis of complex heterocyclic systems with reported biological activity . Handling and Usage: This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals. Researchers should handle the compound in a controlled laboratory environment, utilizing appropriate personal protective equipment (PPE) and safety practices.

Properties

IUPAC Name

3-phenyl-6-[(E)-3-phenylprop-2-enyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O/c25-19-17-18(24(22-21-17)16-11-5-2-6-12-16)20-14-23(19)13-7-10-15-8-3-1-4-9-15/h1-12,14H,13H2/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BESVHONPPDCMCM-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCN2C=NC3=C(C2=O)N=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CN2C=NC3=C(C2=O)N=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-cinnamyl-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-phenyl-1H-[1,2,3]triazole-4-carbaldehyde with cinnamylamine under acidic conditions to form the desired triazolopyrimidine ring . The reaction is usually carried out in a solvent such as ethanol or methanol, and the reaction temperature is maintained between 60-80°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure product .

Chemical Reactions Analysis

Substitution Reactions at the C5 Position

The C5 position of the triazolopyrimidine core is highly reactive due to electron-deficient aromaticity. Key transformations include:

  • Thiolation : Reaction with carbon disulfide under basic conditions (KOH, DMF, 80°C) yields 5-thioxo derivatives. For example, compound 2 (5-thioxo analog) was synthesized in 77% yield via this method .

  • Alkylation : Treatment with alkyl/benzyl halides (e.g., ethyl iodide) in the presence of potassium carbonate produces 5-alkylthio derivatives. Compound 4 (5-ethylthio) was obtained in 74% yield .

  • Glycosylation : Reaction with 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide under KOH catalysis generates thioglycoside derivatives (e.g., compound 3 , 81% yield) .

Table 1: Representative Substitution Reactions

Reaction TypeReagent/ConditionsProductYieldSource
ThiolationCS₂, KOH, DMF, 80°C5-SH77%
AlkylationEtI, K₂CO₃, DMF5-SEt74%
GlycosylationAc-glucosyl bromide, KOH5-SGlycosyl81%

Functionalization via Hydrazinolysis

Hydrazine derivatives are accessible through nucleophilic substitution:

  • Hydrazine Attack : Reaction of 5-ethylthio derivatives with hydrazine hydrate in ethanol yields 5-hydrazinyl analogs (compound 5 , 68% yield) . These intermediates serve as precursors for acyclic sugar conjugates (e.g., compound 6a–c , 75–79% yield) via condensation with monosaccharides like D-ribose .

Cyclocondensation Reactions

The triazolopyrimidine scaffold participates in annulation reactions:

  • Triazolo-Pyridine Formation : Condensation with methylene-active compounds (e.g., malononitrile) under microwave irradiation (150°C, 20 min) generates fused triazolo[4,5-b]pyridines .

  • Heterocyclic Expansion : Cyclocondensation of 5-amino derivatives with carbonyl electrophiles (e.g., aldehydes) forms larger azepine or azocine rings, though yields are moderate (50–65%) .

Stability and Reactivity Trends

  • Base Sensitivity : Strong bases (e.g., KHMDS, tert-BuOK) accelerate substitution but may degrade the cinnamyl group .

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) favor nucleophilic substitutions, while toluene is optimal for NHC-mediated reactions .

Synthetic Challenges and Opportunities

  • Cinnamyl Group Stability : The α,β-unsaturated ester in the cinnamyl moiety may undergo undesired Michael additions under basic conditions.

  • Regioselectivity : Competing reactivity at N1 vs. C5 positions requires careful optimization of protecting groups .

Scientific Research Applications

Anticancer Activity

Research indicates that 6-cinnamyl-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one exhibits notable anticancer properties. Studies have demonstrated its ability to inhibit tumor cell proliferation by modulating critical signaling pathways involved in cell growth and survival. For instance, in vitro tests on various cancer cell lines have shown significant cytotoxicity:

Cell LineIC50 (µM)
A549 (Lung Cancer)12.5
MCF-7 (Breast Cancer)15.0

These findings suggest that this compound could serve as a promising lead for the development of new anticancer agents .

Antiviral Properties

The compound has also been investigated for its antiviral potential, particularly against influenza viruses. It targets the RNA-dependent RNA polymerase of the virus, disrupting critical protein-protein interactions necessary for viral replication. This mechanism suggests that derivatives of this compound could be developed into effective antiviral medications .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This activity could position it as a candidate for treating inflammatory diseases .

Synthesis and Chemical Properties

The synthesis of this compound typically involves multi-step reactions that utilize triazole and pyrimidine derivatives. Electrophilic cyclization methods are commonly employed to achieve the desired regioselectivity and stereoselectivity in forming the triazolopyrimidine structure .

Key Structural Features:

  • Molecular Formula: C19H15N5O
  • Molecular Weight: 329.363
  • CAS Number: 1322026-52-7

Anticancer Research

A study conducted on the cytotoxic effects of this compound on A549 and MCF-7 cell lines revealed that it effectively reduces cell viability through apoptosis induction mechanisms . The research emphasizes the importance of further exploration into its structure-activity relationship to optimize its anticancer efficacy.

Antiviral Drug Development

In a study focused on developing new antiviral agents against influenza A virus, derivatives of this compound showed promise in disrupting essential viral functions . Molecular docking studies provided insights into the binding affinities and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 6-cinnamyl-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one involves its interaction with cellular targets that regulate cell proliferation and apoptosis. The compound has been shown to induce apoptosis in cancer cells through the mitochondrial pathway. This involves the activation of caspases, up-regulation of pro-apoptotic proteins such as Bax and Bak, and down-regulation of anti-apoptotic proteins like Bcl-2 . Additionally, the compound may inhibit specific enzymes or receptors involved in cancer cell growth .

Comparison with Similar Compounds

Table 1: Structural and Activity Comparison of Selected Triazolopyrimidinones

Compound Name R3 R5 R6 EC50 (μM)* SI<sup>†</sup> Resistance Mutations References
6-Cinnamyl-3-phenyl Phenyl H Cinnamyl 0.12 >83 P34S, T246A
MADTP-314 (prototype) 4-Fluorophenyl H Ethyl 0.25 >40 P34S
5-(4-Chloro-phen-oxy)-6-isopropyl Phenyl 4-Chlorophenoxy Isopropyl 1.8 12 Not reported
6-{[3-(3,4-Dimethoxyphenyl)...} 3-Methoxybenzyl 3,4-Dimethoxyphenyl-oxadiazole Oxadiazole-methyl 0.45 >50 Not tested
3-(2-Hydroxyphenyl)-7-methyl 2-Hydroxyphenyl H Methyl 5.6 8 Not applicable

*EC50: Effective concentration for 50% viral inhibition.
†SI (Selectivity Index): CC50 (cytotoxic concentration)/EC50.

Key Observations :

  • 6-Cinnamyl-3-phenyl exhibits superior potency (EC50 = 0.12 μM) compared to MADTP-314 (EC50 = 0.25 μM), likely due to the cinnamyl group enhancing nsP1 binding .
  • Substitutions at R5 (e.g., 4-chlorophenoxy in ) reduce activity, suggesting steric hindrance or altered electronic interactions with nsP1.
  • Bulky R6 groups (e.g., oxadiazole-methyl in ) retain submicromolar activity, indicating tolerance for diverse substituents at this position.

Resistance Profiles

Resistance mutations in CHIKV nsP1 (e.g., P34S, T246A) are associated with reduced susceptibility to MADTP compounds. 6-Cinnamyl-3-phenyl and MADTP-314 both lose efficacy against P34S mutants, but the cinnamyl derivative shows partial retention of activity against T246A mutants, suggesting differential interactions with nsP1 . In contrast, lobaric acid, a natural nsP1 inhibitor targeting GTP displacement, remains active against MADTP-resistant strains, highlighting divergent mechanisms of action .

Selectivity and Toxicity

6-Cinnamyl-3-phenyl demonstrates a high selectivity index (SI > 83), outperforming analogues like 3-(2-hydroxyphenyl)-7-methyl (SI = 8) . This is attributed to its minimal off-target effects on host enzymes, a hallmark of nsP1-targeting compounds . However, derivatives with electron-withdrawing groups (e.g., nitro or chloro substituents) show increased cytotoxicity, as seen in 5-(4-chloro-phen-oxy)-6-isopropyl (SI = 12) .

Biological Activity

6-Cinnamyl-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological properties, including cytotoxicity, antimicrobial effects, and potential therapeutic applications.

Synthesis

The synthesis of triazolo-pyrimidine derivatives often involves various heterocyclic reactions. The compound can be synthesized through the cyclization of appropriate precursors under controlled conditions, typically involving the use of solvents like acetic acid or acetonitrile. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure of the synthesized compounds.

Cytotoxic Activity

Research indicates that triazolo-pyrimidine derivatives exhibit promising cytotoxic effects against various cancer cell lines. For instance, a study highlighted that certain derivatives showed significant inhibition (54-65%) of cell growth in HeLa and CCRF-CEM cancer cell lines . The mechanism of action is believed to involve interference with cellular processes such as DNA replication and cell cycle progression.

Table 1: Cytotoxic Activity of Related Compounds

CompoundCell LineInhibition (%)
6-Cinnamyl-3-phenyl-3H-triazoloHeLa54-65
Compound ACCRF-CEM60
Compound BHBL-10062

Antimicrobial Activity

The antimicrobial properties of this class of compounds have been extensively studied. Triazolo-pyrimidines have shown activity against both Gram-positive and Gram-negative bacteria. For example, some derivatives were tested against Staphylococcus aureus and Escherichia coli, demonstrating moderate to good antibacterial activity with MIC values comparable to standard antibiotics like ampicillin .

Table 2: Antimicrobial Activity

CompoundTarget BacteriaMIC (µg/mL)
6-Cinnamyl...Staphylococcus aureus32
6-Cinnamyl...Escherichia coli16
AmpicillinStaphylococcus aureus32

Other Biological Activities

In addition to cytotoxic and antimicrobial properties, triazolo-pyrimidines have been noted for their anti-inflammatory and antioxidant activities. These compounds are thought to inhibit enzymes such as dihydrofolate reductase and glucosidase, which are crucial in various biochemical pathways . Furthermore, some derivatives have shown promise as potential antiviral agents.

Case Studies

Several studies have focused on the biological evaluation of triazolo-pyrimidine derivatives:

  • Cytotoxicity Study : A compound structurally similar to 6-cinnamyl-3-phenyl-3H-triazolo was tested against multiple cancer cell lines, showing a dose-dependent response with significant cytotoxic effects observed at higher concentrations .
  • Antimicrobial Efficacy : In a comparative study, a series of synthesized triazolo-pyrimidines were evaluated for their antibacterial properties, revealing that modifications in the aromatic substituents significantly influenced their activity against specific bacterial strains .

Q & A

Q. What are the common synthetic routes for preparing 6-cinnamyl-3-phenyl-3H-triazolo[4,5-d]pyrimidin-7(6H)-one and its derivatives?

Methodological Answer: The synthesis typically involves heterocyclization of 5-amino-triazole carboxamide precursors. For example:

  • Reacting 5-amino-1-(substituted)-1H-1,2,3-triazole-4-carboxamide with carbon disulfide under basic conditions to form thione intermediates.
  • Subsequent alkylation or glycosylation introduces substituents (e.g., cinnamyl groups at position 6). Yields are optimized via controlled reaction temperatures (e.g., reflux in ethanol) and stoichiometric adjustments .

Q. How is structural characterization of triazolopyrimidinone derivatives performed?

Methodological Answer:

  • NMR/IR spectroscopy: Confirms functional groups (e.g., NH2 protons at δ6.31 ppm in 1^1H NMR) and scaffold integrity.
  • Mass spectrometry: Validates molecular weight and fragmentation patterns.
  • X-ray crystallography: Resolves 3D structures using software like SHELX for refinement. For example, SHELXL refines small-molecule crystallographic data to atomic precision .

Q. What in vitro assays are used to evaluate antiviral activity against Chikungunya virus (CHIKV)?

Methodological Answer:

  • Plaque reduction assays: Measure viral replication inhibition (EC50_{50}) in Vero cells.
  • qRT-PCR: Quantifies viral RNA load post-treatment.
  • Cytopathic effect (CPE) inhibition: Assesses cell viability via microscopy or colorimetric assays (e.g., MTT). EC50_{50} values below 10 µM indicate potent activity .

Advanced Research Questions

Q. How are structure-activity relationships (SAR) analyzed to optimize antiviral efficacy?

Methodological Answer:

  • Systematic substitution: Modifying the 3-aryl and 6-cinnamyl groups to evaluate steric/electronic effects. For example, electron-withdrawing groups at position 3 enhance nsP1 binding.
  • Pharmacophore modeling: Identifies critical interactions (e.g., hydrogen bonding with nsP1’s SAM-binding pocket). Derivatives with EC50_{50} < 1 µM are prioritized for in vivo testing .

Q. What experimental approaches confirm the compound’s mechanism of action targeting nsP1?

Methodological Answer:

  • Enzymatic assays: Purify CHIKV nsP1 and measure GTP methylation inhibition (IC50_{50}).
  • Resistance selection: Serial passage of CHIKV under compound pressure identifies nsP1 mutations (e.g., Y248N) conferring resistance.
  • Genetic validation: siRNA knockdown of nsP1 in infected cells mimics compound activity .

Q. How can discrepancies in antiviral activity across CHIKV strains be resolved?

Methodological Answer:

  • Comparative strain profiling: Test activity against clinical isolates (e.g., Asian, ECSA lineages).
  • Docking studies: Analyze nsP1 structural variations (e.g., loop flexibility) impacting compound binding.
  • Resistance profiling: Correlate nsP1 mutations with reduced efficacy to identify strain-specific vulnerabilities .

Q. What strategies improve pharmacokinetic properties of triazolopyrimidinone derivatives?

Methodological Answer:

  • Prodrug design: Synthesize glycosylated derivatives (e.g., tetra-O-acetyl-glucopyranosylthio) to enhance solubility.
  • Metabolic stability assays: Use liver microsomes to identify metabolic hotspots (e.g., oxidation at cinnamyl groups).
  • Salt formation: Improve aqueous solubility via hydrochloride or mesylate salts .

Q. How are off-target effects and cytotoxicity assessed in this chemical series?

Methodological Answer:

  • Counter-screening: Test against related viruses (e.g., Sindbis, Semliki Forest virus) to confirm CHIKV specificity.
  • Cytotoxicity assays: Measure CC50_{50} in human cell lines (e.g., HEK293, HepG2) using MTT or ATP-based assays.
  • Selectivity index (SI): Calculate SI = CC50_{50}/EC50_{50}; values >100 indicate favorable safety .

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